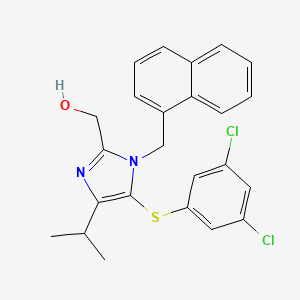
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various substituents through reactions such as alkylation, thiolation, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or other functional groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Imidazole derivatives are often found in drugs targeting infections, inflammation, and other medical conditions.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, and other specialized applications.
Mechanism of Action
The mechanism of action of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-methanol derivatives: Compounds with similar core structures but different substituents.
Thioether-containing imidazoles: Compounds with sulfur-containing groups attached to the imidazole ring.
Naphthalenylmethyl-substituted imidazoles: Compounds with naphthalene groups attached to the imidazole ring.
Uniqueness
The uniqueness of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. Comparing its activity and applications with similar compounds can highlight its potential advantages and areas for further research.
Properties
CAS No. |
178980-13-7 |
|---|---|
Molecular Formula |
C24H22Cl2N2OS |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-(naphthalen-1-ylmethyl)-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C24H22Cl2N2OS/c1-15(2)23-24(30-20-11-18(25)10-19(26)12-20)28(22(14-29)27-23)13-17-8-5-7-16-6-3-4-9-21(16)17/h3-12,15,29H,13-14H2,1-2H3 |
InChI Key |
HYMJTIFUWZMACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC3=CC=CC=C32)SC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















